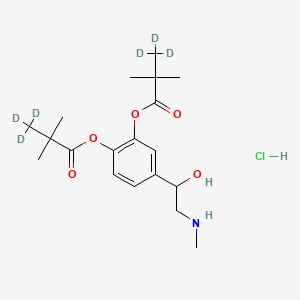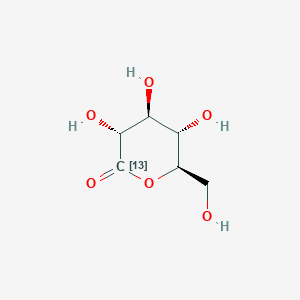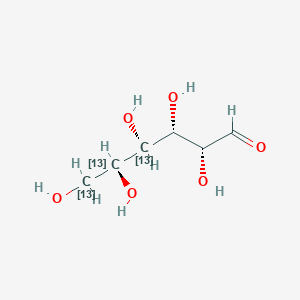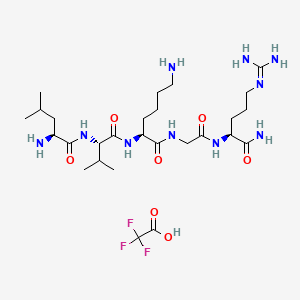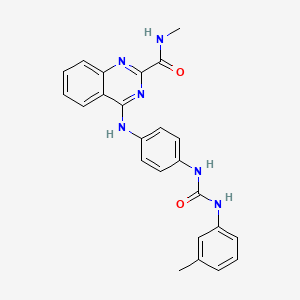
Vegfr-2-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-25 is a small molecule inhibitor specifically designed to target the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound aims to disrupt the blood supply to tumors, thereby inhibiting their growth and spread.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-25 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of a quinoxaline or triazoloquinoxaline core through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides, amines, and alcohols.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to synthesize the core structure and introduce functional groups.
Purification and Isolation: Industrial-scale chromatography and crystallization techniques are used to purify and isolate the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halides, amines, and alcohols are used as reagents in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.
Applications De Recherche Scientifique
Vegfr-2-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cell culture studies to investigate the role of VEGFR-2 in endothelial cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that rely on angiogenesis for growth and metastasis.
Industry: Utilized in drug discovery and development programs to identify new inhibitors of VEGFR-2 and related pathways.
Mécanisme D'action
Vegfr-2-IN-25 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, thereby inhibiting its activity. This inhibition prevents the receptor from phosphorylating downstream signaling molecules, which are essential for angiogenesis. The key molecular targets and pathways involved include:
VEGFR-2 Dimerization: this compound prevents the dimerization of VEGFR-2, a critical step for its activation.
Trans-autophosphorylation: By inhibiting the kinase activity, this compound blocks the trans-autophosphorylation of VEGFR-2.
Comparaison Avec Des Composés Similaires
Vegfr-2-IN-25 is compared with other VEGFR-2 inhibitors to highlight its uniqueness:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2 but has broader activity against other receptors.
Sorafenib: Another multi-kinase inhibitor that targets VEGFR-2 along with other kinases involved in tumor growth and angiogenesis.
Tivozanib: A selective VEGFR-2 inhibitor with high potency and specificity for VEGFR-2.
Uniqueness
This compound is unique due to its high specificity for VEGFR-2, which minimizes off-target effects and potential toxicity compared to other multi-targeted inhibitors.
List of Similar Compounds
- Sunitinib
- Sorafenib
- Tivozanib
- Pazopanib
- Axitinib
By understanding the detailed synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential as a therapeutic agent and its role in scientific research.
Propriétés
Formule moléculaire |
C24H22N6O2 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-methyl-4-[4-[(3-methylphenyl)carbamoylamino]anilino]quinazoline-2-carboxamide |
InChI |
InChI=1S/C24H22N6O2/c1-15-6-5-7-18(14-15)28-24(32)27-17-12-10-16(11-13-17)26-21-19-8-3-4-9-20(19)29-22(30-21)23(31)25-2/h3-14H,1-2H3,(H,25,31)(H,26,29,30)(H2,27,28,32) |
Clé InChI |
FALXZGBOUDIVJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




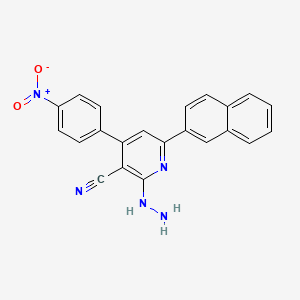

![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
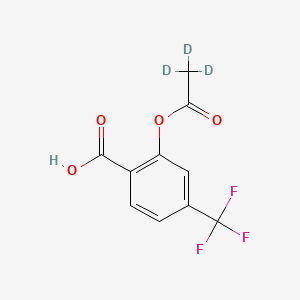

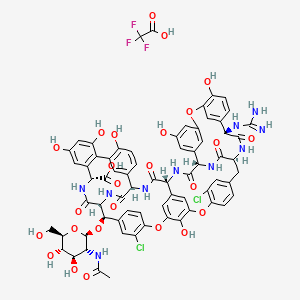
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
